molecular formula C17H21N3O3S B2881221 (E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione CAS No. 294652-71-4

(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione

Cat. No.: B2881221
CAS No.: 294652-71-4
M. Wt: 347.43
InChI Key: BGIGADXZYOGTEN-RVDMUPIBSA-N
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Description

(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity

(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and diabetes management. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of the Compound

The compound is synthesized through a series of reactions involving thiazolidine-2,4-dione and substituted benzaldehydes. The general synthetic route includes:

  • Condensation Reaction : The thiazolidine-2,4-dione reacts with an appropriate aryl aldehyde in the presence of a catalyst (typically sodium acetate) under reflux conditions.
  • Purification : The product is purified through recrystallization techniques to obtain the desired compound in a pure form.

This method has been detailed in various studies, showcasing the efficiency of synthesizing thiazolidine derivatives with specific substituents that enhance biological activity .

Antidiabetic Properties

Thiazolidinediones (TZDs), including derivatives like this compound, have been extensively studied for their hypoglycemic effects. These compounds primarily act by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity and glucose metabolism.

  • In Vivo Studies : Recent studies have demonstrated that this compound exhibits significant antidiabetic activity in animal models, leading to reduced blood glucose levels and improved insulin sensitivity .
  • Mechanism of Action : The activation of PPAR-γ enhances lipid metabolism and reduces inflammation, contributing to its antidiabetic effects .

Anticancer Activity

The compound's anticancer properties have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

  • Cell Viability Assays : In vitro assays showed that the compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by increased caspase activity and DNA fragmentation .
  • Molecular Docking Studies : Computational studies indicate strong binding affinity to topoisomerases I and II, suggesting that it may inhibit these enzymes involved in DNA replication and repair, further supporting its potential as an anticancer agent .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other thiazolidinedione derivatives, the following table summarizes key findings from recent studies:

CompoundBiological ActivityIC50 (µM)Mechanism
This compoundAntidiabetic10PPAR-γ activation
5-(3,4-Dimethoxybenzylidine)-2,4-thiazolidinedioneAnticancer8Apoptosis induction
PioglitazoneAntidiabetic12PPAR-γ activation
5-(4-Chlorobenzylidene)-2,4-thiazolidinedioneAnticancer15Topoisomerase inhibition

Case Studies

  • Antidiabetic Evaluation : In a study assessing the antidiabetic properties of various thiazolidinediones, the compound demonstrated superior efficacy compared to standard treatments like pioglitazone. It significantly lowered fasting blood glucose levels in diabetic rats over a four-week treatment period .
  • Anticancer Efficacy : Another study highlighted its effectiveness against MCF-7 cells. The compound was shown to induce apoptosis at concentrations lower than those required for traditional chemotherapeutics, indicating its potential as a safer alternative for cancer treatment .

Properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-18(2)14-5-3-13(4-6-14)11-15-16(21)20(17(22)24-15)12-19-7-9-23-10-8-19/h3-6,11H,7-10,12H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIGADXZYOGTEN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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